molecular formula C16H34S5 B12811216 Pentasulfide, bis(2,2,4-trimethylpentyl) CAS No. 78718-06-6

Pentasulfide, bis(2,2,4-trimethylpentyl)

Cat. No.: B12811216
CAS No.: 78718-06-6
M. Wt: 386.8 g/mol
InChI Key: AMIJQOBXZNYGJF-UHFFFAOYSA-N
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Description

Pentasulfide, bis(2,2,4-trimethylpentyl) (CAS No. 78718-06-6) is an organosulfur compound characterized by a bis(2,2,4-trimethylpentyl) alkyl chain linked to a pentasulfide group (-S₅-). This structure distinguishes it from phosphorus-based analogs like phosphinic or dithiophosphinic acids. However, detailed studies on its applications, physicochemical properties, and environmental behavior are scarce in the provided evidence.

Properties

CAS No.

78718-06-6

Molecular Formula

C16H34S5

Molecular Weight

386.8 g/mol

IUPAC Name

2,2,4-trimethyl-1-(2,2,4-trimethylpentylpentasulfanyl)pentane

InChI

InChI=1S/C16H34S5/c1-13(2)9-15(5,6)11-17-19-21-20-18-12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3

InChI Key

AMIJQOBXZNYGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CSSSSSCC(C)(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentasulfide, bis(2,2,4-trimethylpentyl) typically involves the reaction of sulfur with 2,2,4-trimethylpentyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Pentasulfide, bis(2,2,4-trimethylpentyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pentasulfide, bis(2,2,4-trimethylpentyl) is used as a reagent in organic synthesis. It is employed in the preparation of sulfur-containing compounds and as a sulfur source in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .

Industry: In the industrial sector, Pentasulfide, bis(2,2,4-trimethylpentyl) is used as an additive in lubricants and as a stabilizer in polymers. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism by which Pentasulfide, bis(2,2,4-trimethylpentyl) exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metals and other elements, leading to the formation of new compounds. These interactions can affect the properties of the target molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with bis(2,4,4-trimethylpentyl) derivatives but differs in functional groups. Key comparisons include:

Functional Group and Reactivity

Compound Name Functional Group Key Reactivity/Applications
Pentasulfide, bis(2,2,4-trimethylpentyl) -S₅- (pentasulfide) Likely forms polysulfide-metal complexes; potential use in vulcanization or polymer additives (inferred)
bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) -PO(OH)- (phosphinic acid) Extracts metals (e.g., Sc³⁺, Ce³⁺) via pH-dependent ion exchange; optimal at pH ~3.5–4.5
bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex 301) -PS(OH)- (dithiophosphinic acid) High selectivity for soft metals (e.g., Cu²⁺, Pd²⁺) due to sulfur donor atoms

The pentasulfide’s sulfur-rich structure may exhibit distinct redox activity or metal-binding preferences compared to phosphorus-based analogs. However, direct evidence of its extraction efficiency or coordination chemistry is absent in the provided data.

Physical and Chemical Properties

  • Solubility: Phosphinic acids (e.g., Cyanex 272) are sparingly soluble in water but miscible in organic solvents, enabling their use in solvent extraction . The pentasulfide’s non-polar alkyl chains and sulfur backbone likely enhance hydrophobicity, favoring organic-phase partitioning.
  • Stability : Phosphinic acids degrade under strongly acidic/alkaline conditions, whereas polysulfides like the pentasulfide may decompose upon oxidation or thermal stress, releasing sulfur species.

Environmental and Regulatory Profiles

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